molecular formula C33H34NO4P B1279168 (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine CAS No. 213843-90-4

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B1279168
CAS No.: 213843-90-4
M. Wt: 539.6 g/mol
InChI Key: DRPNADVMTMEWQY-LOYHVIPDSA-N
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Description

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound It is characterized by its unique structure, which includes a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the reaction of tetraphenylphosphonium bromide with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran or toluene. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, is crucial for optimizing the synthesis. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is used as a ligand in catalytic reactions. Its unique structure allows it to coordinate with various metal centers, enhancing the efficiency and selectivity of catalytic processes.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to modulate specific biological pathways makes it a promising candidate for treating various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and composites enhances their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, it binds to specific proteins or nucleic acids, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine
  • (3aR,8aR)-Tetrahydro-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Uniqueness

What sets (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high selectivity and efficiency.

Properties

IUPAC Name

(3aR,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNADVMTMEWQY-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456805
Record name (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213843-90-4
Record name (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-2H,6H-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 2
Reactant of Route 2
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 3
Reactant of Route 3
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 4
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 5
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Reactant of Route 6
(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Customer
Q & A

Q1: What are the key structural characteristics of (3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine?

A1: This compound is characterized by the following:

  • Molecular Formula: C33H34NO4P []
  • Molecular Weight: 539.60 g/mol []
  • Specific Rotation: -159° (c 1.66, CHCl3) []
  • Melting Point: 218-221 °C []

Q2: What are the primary applications of this compound in chemical synthesis?

A2: Research indicates its use as a chiral ligand for various metal centers, enabling catalytic activity in:

  • Asymmetric C-C Coupling Reactions: This compound can facilitate the formation of carbon-carbon bonds with high enantioselectivity. []
  • Diborations of Allenes and Olefins: It can catalyze the addition of boron atoms to allenes and olefins, important reactions in organic synthesis. []
  • Asymmetric Conjugate Addition Reactions: This compound can enable the addition of nucleophiles to α,β-unsaturated carbonyl compounds in an enantioselective manner. []

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